4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride
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Overview
Description
4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H17ClFNS. It is known for its unique structure, which includes a fluorophenyl group attached to a cyclohexanamine backbone via a sulfanyl linkage. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride typically involves the reaction of 4-fluorothiophenol with cyclohexanone to form the intermediate 4-[(4-fluorophenyl)sulfanyl]cyclohexanone. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield 4-[(4-fluorophenyl)sulfanyl]cyclohexan-1-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorophenyl group under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 4-[(4-Fluorophenyl)sulfinyl]cyclohexan-1-amine, 4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine.
Reduction: Cyclohexan-1-amine derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the sulfanyl linkage provides stability. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- 4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
- 4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride
- 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine hydrochloride
Comparison: 4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride stands out due to its unique fluorophenyl group, which imparts distinct chemical and biological properties. Compared to its chlorinated and brominated analogs, the fluorinated compound exhibits higher stability and binding affinity, making it more suitable for certain applications .
Properties
Molecular Formula |
C12H17ClFNS |
---|---|
Molecular Weight |
261.79 g/mol |
IUPAC Name |
4-(4-fluorophenyl)sulfanylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H16FNS.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H |
InChI Key |
GPZLSPCPYSCSPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)SC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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